molecular formula C8H19ClN2 B1286864 1-sec-Butyl-piperazine hydrochloride CAS No. 435341-98-3

1-sec-Butyl-piperazine hydrochloride

Cat. No. B1286864
CAS RN: 435341-98-3
M. Wt: 178.7 g/mol
InChI Key: FQPWYXYILAOKFW-UHFFFAOYSA-N
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Description

1-sec-Butyl-piperazine hydrochloride is a chemical compound with the CAS Number: 435341-98-3 and a molecular weight of 178.7 . It is extensively used in scientific research and industrial applications.


Synthesis Analysis

The synthesis of piperazine derivatives has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H19ClN2 . The Inchi Code for this compound is 1S/C8H18N2.ClH/c1-3-8(2)10-6-4-9-5-7-10;/h8-9H,3-7H2,1-2H3;1H .

Scientific Research Applications

Synthesis and Characterization

1-sec-Butyl-piperazine hydrochloride is involved in various synthesis and characterization studies. For instance, it's used in the synthesis of novel compounds for biological evaluations. One study focused on the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, characterizing it through spectroscopic methods and evaluating its antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).

Polymerization and Material Science

This compound derivatives are used in material science, particularly in polymerization processes. For instance, a study synthesized 1,4-bis[4-(1-phenylethenyl)benzyl] piperazine and used it with sec-butyllithium to create a novel piperazine-containing difunctional organolithium initiator for the living anionic polymerization of isoprene. This process led to the formation of well-defined polyisoprene homopolymers with predictable molecular weights and controlled microstructure, which is vital in synthesizing thermoplastic elastomers (Schultz et al., 2018).

Biological and Pharmaceutical Applications

The compound is also investigated for its biological and pharmaceutical potential. For example, a series of novel 1,4-disubstituted piperidine/piperazine derivatives were synthesized and evaluated for their in vitro activities against HIV-1 infection, demonstrating potent anti-HIV-1 activities at nanomolar levels (Dong et al., 2012).

Drug Synthesis and Modification

This compound plays a role in the synthesis and modification of drugs. A study reported the synthesis of buspirone hydrochloride, a notable drug, using a modified protocol that involved 1-(2-pyrimidinyl) piperazine as a key intermediate, synthesized through specific reactions, showcasing the compound's importance in drug synthesis and modification (Luo et al., 2011).

Safety and Hazards

The safety information available indicates that 1-sec-Butyl-piperazine hydrochloride is an irritant . For more detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Biochemical Analysis

Biochemical Properties

1-sec-Butyl-piperazine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, influencing their activity and function . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity. Additionally, this compound can form complexes with proteins, affecting their structure and function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can alter the activity of signaling molecules, leading to changes in cellular responses. It also affects the expression of specific genes, thereby influencing the production of proteins involved in various cellular functions. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. This compound exerts its effects at the molecular level by binding to specific biomolecules, including enzymes and receptors . Through these binding interactions, this compound can inhibit or activate enzyme activity, leading to changes in biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions ultimately result in the modulation of cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological functions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, this compound may enhance or inhibit the activity of enzymes involved in glycolysis, the citric acid cycle, or other metabolic pathways . These interactions can have significant effects on cellular energy production and overall metabolic function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes through specific transporters or by passive diffusion. Once inside the cell, this compound can interact with binding proteins that facilitate its localization to specific cellular compartments . The distribution of this compound within tissues can also affect its overall efficacy and biological effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . This compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, mitochondria, or other organelles, where it can interact with specific biomolecules and exert its effects . The subcellular localization of this compound is essential for understanding its mechanism of action and biological activity.

properties

IUPAC Name

1-butan-2-ylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.ClH/c1-3-8(2)10-6-4-9-5-7-10;/h8-9H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPWYXYILAOKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583265
Record name 1-(Butan-2-yl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

435341-98-3
Record name Piperazine, 1-(1-methylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=435341-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Butan-2-yl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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